N-cyclopropyl-1-[3-(4-ethylsulfonylphenyl)propanoyl]pyrrolidine-2-carboxamide
Description
N-cyclopropyl-1-[3-(4-ethylsulfonylphenyl)propanoyl]pyrrolidine-2-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a cyclopropyl group, a pyrrolidine ring, and an ethylsulfonylphenyl moiety, which contribute to its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-cyclopropyl-1-[3-(4-ethylsulfonylphenyl)propanoyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4S/c1-2-26(24,25)16-10-5-14(6-11-16)7-12-18(22)21-13-3-4-17(21)19(23)20-15-8-9-15/h5-6,10-11,15,17H,2-4,7-9,12-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLANMJVOGCGIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCCC2C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-1-[3-(4-ethylsulfonylphenyl)propanoyl]pyrrolidine-2-carboxamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts such as rhodium or copper complexes.
Pyrrolidine Ring Construction: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Attachment of the Ethylsulfonylphenyl Group: This step involves the sulfonylation of a phenyl ring, typically using sulfonyl chlorides in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the cyclopropyl, pyrrolidine, and ethylsulfonylphenyl intermediates using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and ethylsulfonyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nitric acid, halogens, often in the presence of Lewis acids like aluminum chloride.
Major Products
Oxidation: Formation of carboxylic acids or sulfoxides/sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, N-cyclopropyl-1-[3-(4-ethylsulfonylphenyl)propanoyl]pyrrolidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential activities such as enzyme inhibition, receptor binding, or as a lead compound in drug discovery programs.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural components suggest it might interact with biological targets relevant to diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-[3-(4-ethylsulfonylphenyl)propanoyl]pyrrolidine-2-carboxamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, altering their function through binding interactions. The cyclopropyl group might confer rigidity and specificity to the binding, while the ethylsulfonylphenyl moiety could enhance interactions with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-1-[3-(4-methylsulfonylphenyl)propanoyl]pyrrolidine-2-carboxamide: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl.
N-cyclopropyl-1-[3-(4-chlorophenyl)propanoyl]pyrrolidine-2-carboxamide: Contains a chlorophenyl group instead of ethylsulfonylphenyl.
N-cyclopropyl-1-[3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxamide: Features a nitrophenyl group.
Uniqueness
N-cyclopropyl-1-[3-(4-ethylsulfonylphenyl)propanoyl]pyrrolidine-2-carboxamide is unique due to the presence of the ethylsulfonyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for exploring new chemical and biological spaces.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
